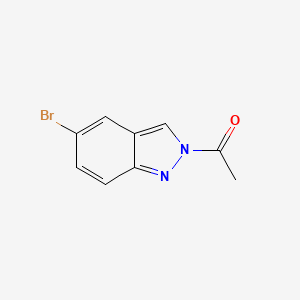

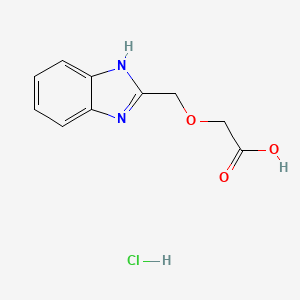

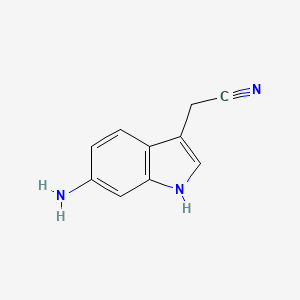

![molecular formula C9H7ClN2O2 B1453367 (5-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid CAS No. 1215412-60-4](/img/structure/B1453367.png)

(5-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid

描述

“(5-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid” is a chemical compound with the molecular formula C9H7ClN2O2 . It is a type of heterocyclic compound that has been studied for its potential biological and pharmacological activity .

Synthesis Analysis

The synthesis of such compounds often involves a multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method allows the target products to be obtained in one synthetic stage with high yields .Molecular Structure Analysis

The molecular structure of “(5-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid” includes a chloroimidazo[1,2-a]pyridine core attached to an acetic acid group . The presence of the chlorine atom and the acetic acid group may influence the compound’s reactivity and potential applications.Chemical Reactions Analysis

The chemical reactions involving “(5-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid” are typically condensation reactions with 2-aminopyridines and arylglyoxals . The resulting imidazo[1,2-a]pyridine compounds often emit in the blue region with a high quantum yield and are characterized by good electronic and transport properties .科学研究应用

Antituberculosis Agents

- Scientific Field : Medicinal Chemistry

- Summary of Application : Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

- Methods of Application/Experimental Procedures : The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .

- Results/Outcomes : The use of imidazo[1,2-a]pyridine analogues has been identified as a renaissance era of TB drug discovery research .

Synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines

- Scientific Field : Organic Chemistry

- Summary of Application : N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine .

- Methods of Application/Experimental Procedures : N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP. The reaction conditions were mild and metal-free .

- Results/Outcomes : The versatile 3-bromoimidazopyridines could be further transferred to other skeletons .

Synthesis of New Chalcones

- Scientific Field : Organic Chemistry

- Summary of Application : New chalcones containing a 2-chloroimidazo[1,2-a]pyridine fragment have been synthesized, and their optical properties have been studied .

- Methods of Application/Experimental Procedures : The synthesis of these chalcones involved the introduction of an additional thiophene fragment into the chalcone molecules, which resulted in an increase of the Stokes shift, red shift of the emission maximum, and sharp increase of the quantum yield (up to 22%) .

- Results/Outcomes : The synthesized chalcones showed high thermal stability and good film-forming properties, and films obtained therefrom exhibited an ordered structure .

Chemodivergent Synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines

- Scientific Field : Organic Chemistry

- Summary of Application : N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .

- Methods of Application/Experimental Procedures : N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free . Whereas 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .

- Results/Outcomes : The versatile 3-bromoimidazopyridines could be further transferred to other skeletons .

Synthesis of New Chalcones with Extended π-System

- Scientific Field : Organic Chemistry

- Summary of Application : New chalcones containing a 2-chloroimidazo[1,2-a]pyridine fragment and an additional thiophene fragment have been synthesized . The introduction of the thiophene fragment resulted in an increase of the Stokes shift, red shift of the emission maximum, and sharp increase of the quantum yield (up to 22%) .

- Methods of Application/Experimental Procedures : The synthesis of these chalcones involved the introduction of an additional thiophene fragment into the chalcone molecules .

- Results/Outcomes : The synthesized chalcones showed high thermal stability and good film-forming properties, and films obtained therefrom exhibited an ordered structure .

Development of New TB Drugs

- Scientific Field : Medicinal Chemistry

- Summary of Application : The World Health Organization has taken the initiative to develop new TB drugs. Imidazopyridine, an important fused bicyclic 5,6 heterocycle, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry .

- Methods of Application/Experimental Procedures : The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .

- Results/Outcomes : A few examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

未来方向

属性

IUPAC Name |

2-(5-chloroimidazo[1,2-a]pyridin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c10-7-2-1-3-8-11-6(4-9(13)14)5-12(7)8/h1-3,5H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGPSEUSMALHZIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C(=C1)Cl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

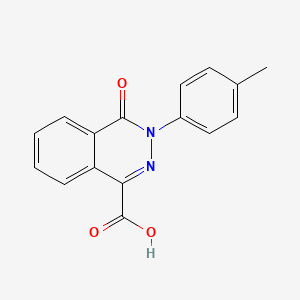

![7-(3',4',6'-Trimethyl-2',5'-dioxo-2',5'-dihydro-[1,1'-biphenyl]-3-yl)heptanoic acid](/img/structure/B1453287.png)

![{[6-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid](/img/structure/B1453297.png)